4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxo-N-(1,3-thiazol-2-yl)butanamide
Description
4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxo-N-(1,3-thiazol-2-yl)butanamide is a synthetic organic compound characterized by a piperazine ring substituted with a 4-fluorophenylsulfonyl group, a butanamide backbone, and a terminal 1,3-thiazol-2-yl amide moiety. Its molecular formula is C₁₇H₁₉FN₄O₄S₂, with a molecular weight of 426.4856 g/mol . The compound is synthesized via multi-step organic reactions, likely involving sulfonylation of piperazine, followed by coupling with a thiazole-containing amide precursor. Structural confirmation is achieved through techniques such as ¹H/¹³C NMR, mass spectrometry (MS), and IR spectroscopy .
Properties
Molecular Formula |
C17H19FN4O4S2 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxo-N-(1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C17H19FN4O4S2/c18-13-1-3-14(4-2-13)28(25,26)22-10-8-21(9-11-22)16(24)6-5-15(23)20-17-19-7-12-27-17/h1-4,7,12H,5-6,8-11H2,(H,19,20,23) |
InChI Key |
DZRRYKPWVXMGON-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCC(=O)NC2=NC=CS2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxo-N-(1,3-thiazol-2-yl)butanamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives.
Attachment of the Thiazole Moiety: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Final Coupling: The final step involves coupling the synthesized intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the thiazole moiety.
Reduction: Reduction reactions can be performed on the carbonyl group to form alcohol derivatives.
Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are used for substitution reactions.
Major Products
Scientific Research Applications
4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxo-N-(1,3-thiazol-2-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxo-N-(1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Target vs. Pyridin-2-yl Analogue
Replacing the thiazol-2-yl group with pyridin-2-yl reduces sulfur content and introduces a nitrogen-rich aromatic ring. The pyridine variant has a lower molecular weight (420.46 vs. 426.49) and altered solubility due to pyridine’s basicity. This substitution may affect binding affinity in biological targets, as thiazoles often engage in hydrophobic interactions, whereas pyridines participate in π-π stacking .
Target vs. 4-Methylphenylsulfonyl Derivative
The methylphenylsulfonyl group in the analogue lacks the electronegative fluorine atom, reducing electron-withdrawing effects. This may decrease metabolic stability compared to the fluorophenyl group in the target compound.
Target vs. Bis(4-fluorophenyl)methyl Derivatives
Compounds with a bis(4-fluorophenyl)methyl group on piperazine (e.g., 6i, 6j in ) exhibit increased hydrophobicity and steric hindrance. These derivatives are synthesized via Friedel-Crafts alkylation, yielding higher molecular weights (~594 g/mol). The additional fluorophenyl groups may enhance blood-brain barrier penetration but reduce aqueous solubility .
Biological Activity
The compound 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxo-N-(1,3-thiazol-2-yl)butanamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in pharmacology. This article aims to explore its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.
- Molecular Formula : C19H21FN2O4S
- Molecular Weight : 392.44 g/mol
- CAS Number : 428837-67-6
- Structure : The compound features a piperazine core substituted with a fluorophenyl sulfonyl group and a thiazole moiety, which are known to enhance biological activity.
Antibacterial Activity
Research has demonstrated that compounds with similar structures exhibit significant antibacterial effects. For instance, derivatives containing the piperazine nucleus have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been evaluated, particularly against acetylcholinesterase (AChE) and urease. In studies of related compounds, strong inhibitory activity was noted, with IC50 values indicating effective enzyme blockade . The sulfonamide functionality contributes significantly to this activity by interacting with the active sites of these enzymes.
Case Studies
- Antimicrobial Efficacy : A study synthesized several piperazine derivatives and evaluated their antibacterial properties. Among them, compounds similar to the target structure exhibited potent activity against clinical isolates of Escherichia coli and Staphylococcus aureus, suggesting a promising application in treating bacterial infections .
- Enzyme Interaction Studies : Docking studies performed on related sulfonamide compounds indicated favorable binding interactions with AChE, supporting the hypothesis that modifications in the piperazine ring can enhance binding affinity and specificity .
Pharmacological Insights
The pharmacological behavior of this compound is linked to its structural features:
- Piperazine Moiety : Known for its role in various therapeutic agents, it contributes to neuropharmacological effects and may aid in managing conditions like anxiety and depression.
- Sulfonamide Group : This functional group is associated with antibacterial properties and has been extensively studied for its role in drug design targeting bacterial infections.
- Thiazole Ring : Compounds containing thiazole have shown promise in cancer chemotherapy due to their ability to interfere with cellular metabolism.
Tables of Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
